1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene
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Overview
Description
1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene is an organic compound with the molecular formula C9H11BrOS It is characterized by the presence of a bromophenyl group attached to a methoxyethyl sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene typically involves the reaction of 4-bromophenyl halides with 2-methoxyethyl thiol under controlled conditions. One common method is the nucleophilic substitution reaction where the thiol group displaces the halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to phenyl using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate the function of sulfane groups in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific pathways involving sulfane groups.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfane and bromophenyl groups. The sulfane group can participate in redox reactions, while the bromophenyl group can engage in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(2-methoxyethyl)ether
- (4-Bromophenyl)(2-methoxyethyl)amine
- (4-Bromophenyl)(2-methoxyethyl)ketone
Uniqueness
1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene is unique due to the presence of both a bromophenyl group and a methoxyethyl sulfane moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in redox and substitution reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-(2-methoxyethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPIBIXPXFUJQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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